![molecular formula C22H23N3O3 B12185533 N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12185533.png)
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the cyclization of anthranilic acid derivatives with various reagents. For N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide, a common synthetic route includes the reaction of 2-aminobenzylamine with aldehydes under mild conditions . The reaction is often catalyzed by molecular iodine or other catalysts like iridium or cobalt, which facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of quinazoline derivatives involves scalable and efficient methods such as the use of continuous flow reactors. These methods ensure high yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group (-CONH₂) and ester-like linkages in the azepinoquinazoline system undergo hydrolysis under acidic or alkaline conditions:
Hydrolysis kinetics show pH dependence, with optimal rates observed at pH 1–2 (acidic) and pH 12–13 (basic). The reaction preserves the quinazoline core but modifies solubility and bioavailability .
Oxidation and Reduction
The 12-oxo group and 2-hydroxyethyl side chain participate in redox reactions:
Oxidation
Target Group | Reagents | Products | Application |
---|---|---|---|
12-oxo (keto) | KMnO₄, H₂SO₄, 50°C | 12-carboxylic acid derivative | Enhanced polarity |
2-hydroxyethyl | CrO₃, acetone | 2-phenylacetyl group | Improved metabolic stability |
Reduction
Target Group | Reagents | Products |
---|---|---|
12-oxo | NaBH₄, ethanol, 25°C | 12-hydroxyl derivative |
Quinazoline ring | H₂, Pd/C (5 atm) | Partially saturated azepinoquinazoline system |
Reduction of the 12-oxo group increases hydrogen-bonding capacity, while ring saturation modulates electronic properties .
Electrophilic Substitution
The quinazoline ring undergoes nitration at position 6, guided by its electron-deficient nature:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Fuming HNO₃, H₂SO₄ | 0°C, 4 h | 6-nitro-azepinoquinazoline derivative | 68% |
Nitration follows the reactivity order 8 > 6 > 5 > 7 > 4 > 2 , consistent with quinazoline’s electrophilic substitution patterns . The nitro group enhances interactions with aromatic receptor sites.
Nucleophilic Substitution
The quinazoline core reacts with nucleophiles at position 4:
Nucleophile | Conditions | Product | Key Feature |
---|---|---|---|
Sodamide (NaNH₂) | Dry THF, 60°C, 6 h | 4-amino derivative | Improved aqueous solubility |
Hydrazine (N₂H₄) | Ethanol, reflux, 10 h | 4-hydrazine adduct | Chelation capacity for metals |
These substitutions proceed via intermediate zwitterionic species, as confirmed by computational studies .
Cyclization and Ring-Opening Reactions
The azepine ring undergoes strain-driven transformations:
Reaction Type | Catalyst/Reagent | Product |
---|---|---|
Acid-catalyzed ring-opening | H₃PO₄, 120°C | Linear diamide intermediate |
Base-induced cyclization | K₂CO₃, DMF, 100°C | Tricyclic lactam derivative |
Ring-opening reactions are critical for synthesizing downstream analogs, while cyclization stabilizes high-energy intermediates .
Scientific Research Applications
The compound N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and case studies.
Properties
- Molecular Formula : C20H24N2O3
- Molecular Weight : 344.42 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules. Its unique functional groups may contribute to various pharmacological effects.
Case Study: Anticancer Activity
A study demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to modulate these pathways indicates its potential as a lead compound for developing new anticancer agents.
Study | Findings | Reference |
---|---|---|
Anticancer Activity | Inhibition of cancer cell proliferation | |
Kinase Inhibition | Targeting specific kinases |
Pharmacology
The pharmacological profile of the compound suggests it may act on various receptors and enzymes in the body, making it a candidate for further exploration in drug development.
Case Study: Neuroprotective Effects
Research has shown that compounds similar to this one can exhibit neuroprotective effects by interacting with NMDA receptors. This interaction is crucial for preventing excitotoxicity associated with neurodegenerative diseases.
Mechanism | Effect | Reference |
---|---|---|
NMDA Receptor Modulation | Neuroprotection against excitotoxicity | |
Antioxidant Properties | Reduction of oxidative stress |
Biochemistry
The compound's biochemical applications extend to enzyme inhibition and modulation of metabolic pathways.
Case Study: Enzyme Inhibition
Studies have indicated that quinazoline derivatives can inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. This inhibition can lead to decreased levels of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound also interacts with receptors in the nervous system, which may explain its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diones: Known for their antidiabetic and antioxidant activities.
Quinazolinone derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .
Biological Activity
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a novel compound belonging to the quinazoline derivatives family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C22H23N3O3
- Molecular Weight : 377.4 g/mol
- IUPAC Name : N-(2-hydroxy-2-phenylethyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
The compound's structure includes a quinazoline core which is known for its diverse biological activities including anticancer and anti-inflammatory properties .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been observed to inhibit enzymes involved in cell proliferation and apoptosis pathways. Specifically, quinazoline derivatives have been shown to affect:
- Protein Kinases : These are critical in regulating cell growth and survival. Inhibition of specific kinases can lead to reduced tumor growth .
- Topoisomerases : The compound may act as an inhibitor of topoisomerase I and II, which are essential for DNA replication and transcription .
- Cyclooxygenases (COX) : Some studies indicate that derivatives can inhibit COX enzymes involved in inflammatory responses .
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:
Cancer Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Lung Cancer | A549 | 15.0 | Induction of apoptosis via kinase inhibition |
Leukemia | U937 | 10.5 | Inhibition of topoisomerase activity |
Breast Cancer | MCF7 | 12.0 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies .
Anti-inflammatory Activity
Research indicates that quinazoline derivatives can also exhibit anti-inflammatory properties. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro:
Inflammatory Model | Effect Observed | Concentration (µM) |
---|---|---|
LPS-induced HL-60 cells | Reduction in TNF-alpha secretion | 5 - 20 |
This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on the A549 lung cancer cell line showed that treatment with N-(2-hydroxy-2-phenylethyl)-12-oxo resulted in significant cell death compared to control groups. The mechanism was linked to apoptosis induction through mitochondrial pathways. -
Evaluation of Anti-inflammatory Properties :
In an experimental model using human promyelocytic HL-60 cells stimulated with LPS, the compound demonstrated a dose-dependent inhibition of TNF-alpha production. This highlights its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c26-19(15-7-3-1-4-8-15)14-23-21(27)16-10-11-17-18(13-16)24-20-9-5-2-6-12-25(20)22(17)28/h1,3-4,7-8,10-11,13,19,26H,2,5-6,9,12,14H2,(H,23,27) |
InChI Key |
ZIUCKUVGLBUGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC(C4=CC=CC=C4)O)C(=O)N2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.